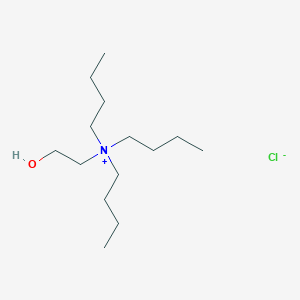![molecular formula C12H18N2 B3211421 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine CAS No. 108833-75-6](/img/structure/B3211421.png)
2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine
説明
2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine, also known as DBAE, is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications.
作用機序
The mechanism of action of 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine is not yet fully understood. However, it has been hypothesized that this compound may act as a serotonin and norepinephrine reuptake inhibitor, similar to commonly used antidepressant medications. This mechanism of action may contribute to its potential use in the treatment of mental health disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Specifically, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its potential use as an antidepressant medication. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, which may be due to its ability to induce apoptosis in these cells.
実験室実験の利点と制限
One advantage of using 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine in lab experiments is its relatively simple synthesis method and high purity product yield. Additionally, this compound has been found to have potential use in various research fields, including the development of novel treatments for mental health disorders and cancer. However, one limitation of using this compound in lab experiments is its limited availability, as it is not yet widely used or commercially available.
将来の方向性
There are several potential future directions for research involving 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine. One potential direction is the further investigation of its mechanism of action, which may contribute to the development of new treatments for mental health disorders and cancer. Additionally, the development of new methods for synthesizing this compound may increase its availability for use in lab experiments. Finally, the potential use of this compound in combination with other medications or treatments for mental health disorders and cancer warrants further investigation.
科学的研究の応用
2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine has been found to have potential applications in various scientific research fields. Specifically, it has been studied for its potential use as a ligand in the development of novel drugs for the treatment of mental health disorders such as depression and anxiety. This compound has also been found to have potential use in the development of new treatments for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-7-9-14-8-3-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWUXVPGZZJBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CN(C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3211372.png)





![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B3211412.png)


